2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}ethyl prop-2-enoate
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Overview
Description
2-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)SULFANYL]ETHYL ACRYLATE is a complex organic compound that features a triazine ring substituted with morpholine groups and an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)SULFANYL]ETHYL ACRYLATE typically involves the following steps:
Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with morpholine under controlled conditions to form 4,6-dimorpholino-1,3,5-triazine.
Thioether Formation: The triazine derivative is then reacted with a thiol compound, such as 2-mercaptoethanol, to introduce the thioether linkage.
Acrylation: The final step involves the reaction of the thioether derivative with acryloyl chloride to form the acrylate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)SULFANYL]ETHYL ACRYLATE can undergo various chemical reactions, including:
Substitution: The morpholine groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted triazine derivatives
Scientific Research Applications
2-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)SULFANYL]ETHYL ACRYLATE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)SULFANYL]ETHYL ACRYLATE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4,6-Dimorpholino-1,3,5-triazine: A precursor in the synthesis of the target compound.
4,6-Dimorpholino-1,3,5-triazine-based amino acid derivatives: Similar compounds with different functional groups.
Properties
Molecular Formula |
C16H23N5O4S |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]ethyl prop-2-enoate |
InChI |
InChI=1S/C16H23N5O4S/c1-2-13(22)25-11-12-26-16-18-14(20-3-7-23-8-4-20)17-15(19-16)21-5-9-24-10-6-21/h2H,1,3-12H2 |
InChI Key |
NJNBENYFTBRJEL-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCSC1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3 |
Origin of Product |
United States |
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